3-Methylpyrrolidine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

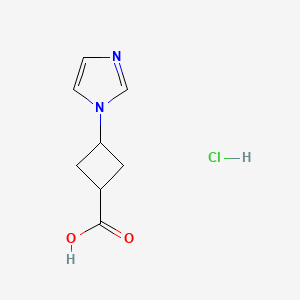

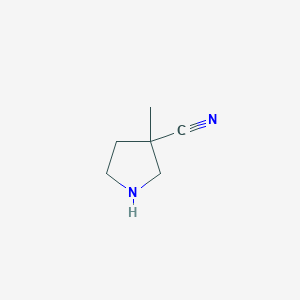

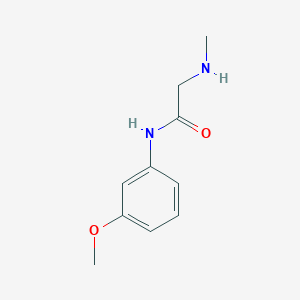

3-Methylpyrrolidine-3-carbonitrile is a chemical compound with the CAS Number: 1206229-14-2 . It has a molecular weight of 110.16 . It is available in liquid form and is also available as a hydrochloride salt .

Molecular Structure Analysis

The InChI code for 3-Methylpyrrolidine-3-carbonitrile is 1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H . This indicates that the molecule consists of a pyrrolidine ring with a methyl group and a carbonitrile group attached to it.Physical And Chemical Properties Analysis

3-Methylpyrrolidine-3-carbonitrile is a liquid at room temperature . The hydrochloride salt form of this compound is a powder . .Scientific Research Applications

Corrosion Inhibition

Research on corrosion inhibition has shown that pyranopyrazole derivatives, closely related to 3-methylpyrrolidine-3-carbonitrile structures, exhibit significant effectiveness in protecting mild steel from corrosion in acidic environments. The study utilized electrochemical techniques to demonstrate the compounds' ability to adhere to metal surfaces, thereby preventing corrosion through a mechanism that involves the formation of a protective layer on the metal surface. This insight into corrosion inhibition is crucial for industries that rely on the longevity and durability of metal components (Yadav et al., 2016).

Pharmaceutical Synthesis

Another significant application is in the synthesis of pharmaceutical compounds. An example of this is the development of an efficient and convergent process for the synthesis of ABT-239, a potent and selective H3 receptor antagonist. The process showcases the importance of 3-methylpyrrolidine-3-carbonitrile derivatives in facilitating key steps of complex organic syntheses, highlighting the compound's role in the production of drugs with potential therapeutic benefits (Ku et al., 2006).

Solar Energy Conversion

In the field of renewable energy, derivatives of 3-methylpyrrolidine-3-carbonitrile have been explored as components of solid-state dye-sensitized solar cells. A study demonstrated the use of a molecular plastic crystal electrolyte, incorporating N-methyl-N-butylpyrrolidinium iodide (a compound structurally similar to 3-methylpyrrolidine-3-carbonitrile), to achieve high conductivity and efficiency in solar energy conversion. This application represents a promising direction for the development of more sustainable and efficient solar power technologies (Wang et al., 2004).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 3-Methylpyrrolidine-3-carbonitrile are currently unknown. This compound belongs to the class of pyrrolidine alkaloids , which have been shown to interact with a wide range of targets, including various enzymes and receptors, and exhibit diverse biological activities .

Mode of Action

Pyrrolidine alkaloids, in general, are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function

Biochemical Pathways

The biochemical pathways affected by 3-Methylpyrrolidine-3-carbonitrile are currently unknown. Pyrrolidine alkaloids can influence a variety of biochemical pathways depending on their specific targets . .

Result of Action

The molecular and cellular effects of 3-Methylpyrrolidine-3-carbonitrile’s action are currently unknown. Given the diverse biological activities of pyrrolidine alkaloids , this compound could potentially have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name |

3-methylpyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPYQTSLDMVWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyrrolidine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2833358.png)

![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2833362.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)

![1-(4-Chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2833366.png)

![(3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2833368.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2833373.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)